Cas no 2138508-85-5 (Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate)

Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate 化学的及び物理的性質
名前と識別子
-
- 2138508-85-5
- ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate
- EN300-765048
- Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate
-
- インチ: 1S/C12H19NO5S/c1-2-18-12(15)11(14)13-6-3-7-19(16,17)8-10(13)9-4-5-9/h9-10H,2-8H2,1H3
- InChIKey: MBVCAPTWBBVXFD-UHFFFAOYSA-N
- SMILES: S1(CCCN(C(C(=O)OCC)=O)C(C1)C1CC1)(=O)=O
計算された属性
- 精确分子量: 289.09839388g/mol
- 同位素质量: 289.09839388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 463
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.1Ų
- XLogP3: 0.7
Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765048-1.0g |
ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |
2138508-85-5 | 95.0% | 1.0g |
$1229.0 | 2025-02-22 | |
Enamine | EN300-765048-10.0g |
ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |
2138508-85-5 | 95.0% | 10.0g |
$5283.0 | 2025-02-22 | |
Enamine | EN300-765048-2.5g |
ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |
2138508-85-5 | 95.0% | 2.5g |
$2408.0 | 2025-02-22 | |
Enamine | EN300-765048-0.25g |
ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |
2138508-85-5 | 95.0% | 0.25g |
$1131.0 | 2025-02-22 | |
Enamine | EN300-765048-0.1g |
ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |
2138508-85-5 | 95.0% | 0.1g |
$1081.0 | 2025-02-22 | |
Enamine | EN300-765048-5.0g |
ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |
2138508-85-5 | 95.0% | 5.0g |
$3562.0 | 2025-02-22 | |
Enamine | EN300-765048-0.05g |
ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |
2138508-85-5 | 95.0% | 0.05g |
$1032.0 | 2025-02-22 | |
Enamine | EN300-765048-0.5g |
ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |
2138508-85-5 | 95.0% | 0.5g |
$1180.0 | 2025-02-22 |
Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate 関連文献
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetateに関する追加情報
Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate (CAS No. 2138508-85-5): An Overview of a Promising Compound in Medicinal Chemistry
Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate (CAS No. 2138508-85-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazepanes, which are known for their diverse biological activities and pharmacological properties. The cyclopropyl group and the 1,1-dioxo moiety contribute to its stability and reactivity, making it a valuable candidate for further research and development.
The thiazepane ring system in Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate is a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. This ring structure is particularly interesting because it can adopt various conformations, which can influence the compound's interactions with biological targets. The presence of the cyclopropyl group adds additional complexity and rigidity to the molecule, potentially enhancing its binding affinity and selectivity.
Recent studies have shown that Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate exhibits promising activity in several biological assays. For instance, it has been reported to have potent anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The compound's ability to modulate key signaling pathways involved in inflammation, such as the NF-kB pathway, has been highlighted in several research articles.
In addition to its anti-inflammatory effects, Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate has also shown potential as an antitumor agent. Preclinical studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action appears to involve the modulation of multiple signaling pathways, including those involving p53 and Bcl-2 proteins. These findings suggest that this compound could be a valuable addition to the arsenal of anticancer drugs.
The ethyl ester group in Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate is another important structural feature that contributes to its pharmacological profile. Esters are known for their hydrolytic stability and their ability to enhance the solubility and bioavailability of compounds. This property makes Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate an attractive candidate for oral administration in drug development.
From a synthetic chemistry perspective, the preparation of Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate involves several steps that require careful optimization to achieve high yields and purity. The synthesis typically starts with the formation of the thiazepane ring through a multistep process involving ring closure metathesis (RCM) or other cyclization reactions. The introduction of the cyclopropyl group can be achieved through various methods, such as cyclopropanation reactions using diazo compounds or carbene precursors. The final step involves the esterification of the carboxylic acid to form the ethyl ester derivative.
The physicochemical properties of Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-o xoacetate have been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound. For example, NMR data have revealed that the cyclopropyl group adopts a chair-like conformation in solution, which is consistent with its observed biological activity.
In terms of pharmacokinetics and pharmacodynamics, preliminary studies have shown that Ethyl 2-(3-cycloprop yl - 1 , 1 - d i ox o - 1 lambda6 , 4 - t h i az e p an - 4 - y l ) - 2 - ox o acet ate has favorable absorption properties when administered orally. It exhibits good plasma stability and a reasonable half-life in vivo. However, further studies are needed to fully understand its metabolism and excretion pathways in different species.
The safety profile of Eth yl 2 -(3 - cyc loprop yl - 1 , 1 - d i ox o - 1 lambda6 , 4 - t h i az e p an - 4 - y l ) - 2 - ox o acet ate has also been evaluated in preclinical models. Toxicity studies have shown that it is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. These findings support its potential for further clinical development.
In conclusion, E th yl 2 -(3 - cyc loprop yl - 1 , 1 - d i ox o - 1 lambda6 , 4 - t h i az e p an - 4 - y l ) - 2 - ox o acet ate (CAS No . 2 138508 -85 -5) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanism of action and clinical potential.
2138508-85-5 (Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate) Related Products
- 2097865-13-7(1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one)
- 1427014-87-6(1-(2,5-Dichloro-phenyl)-1H-imidazole-4-carboxylic acid amide)
- 851958-76-4(Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-)
- 1805233-73-1(Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate)
- 66956-76-1(4-Ethenyloxane)
- 1189457-58-6(2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-chloro-4-fluorophenyl)acetamide)
- 606139-20-2(2-Amino-4-fluorobenzylamine Dihydrochloride)
- 2172043-19-3(2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid)
- 1518747-82-4(N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide)
- 900018-75-9([(3-bromophenyl)amino]thiourea)




